4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c1-17-13(20)10-19(15(17)22)12-2-6-18(7-3-12)14(21)16-11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGKJVLFLOGNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Imidazolidinone Moiety: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Tetrahydropyran Group: This step might involve nucleophilic substitution or addition reactions.

Final Coupling: The final step would involve coupling the imidazolidinone and piperidine intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or imidazolidinone moieties.

Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the tetrahydropyran group.

N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.

Uniqueness

The presence of both the imidazolidinone and tetrahydropyran groups in 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may confer unique biological activities or chemical properties that are not observed in the similar compounds listed above.

Biological Activity

The compound 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

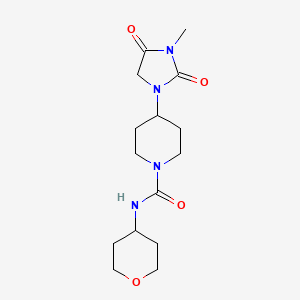

Chemical Structure

The molecular structure of the compound can be represented as follows:

This indicates the presence of a piperidine ring, an oxan group, and an imidazolidine derivative, which are essential for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study involving the evaluation of piperidine derivatives against colorectal cancer cell lines (SW480 and HCT116), compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth. For example, a related compound showed IC50 values of 2 μM for SW480 and 0.12 μM for HCT116 cells .

The mechanism by which this compound exerts its effects is hypothesized to involve:

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in tumor growth and metastasis.

- Modulation of Signaling Pathways: The compound may affect pathways such as Wnt/β-catenin signaling, which is crucial in cancer progression .

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption: The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism: Initial metabolic stability tests indicate that it may have favorable metabolic characteristics compared to other piperidine derivatives .

Toxicity Profile

Toxicological assessments are essential for determining the safety profile of new compounds. Early results show that while some derivatives exhibit cytotoxicity at high concentrations, they remain within safe limits in therapeutic ranges.

Q & A

Q. Basic Research Focus

- HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities (<0.5%) and confirm molecular weight .

- ¹H/¹³C NMR : Assign peaks for the imidazolidinone (δ 3.5–4.0 ppm) and piperidine (δ 1.5–2.5 ppm) moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Q. Advanced Research Focus

- Core modifications : Replace the oxan-4-yl group with bicyclic amines (e.g., piperazine) to evaluate impact on solubility and target engagement .

- Functional group additions : Introduce sulfonamide or methyl groups to the imidazolidinone ring to enhance metabolic stability (e.g., t₁/₂ in liver microsomes) .

Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values across derivatives .

What are the best practices for assessing in vitro and in vivo toxicity profiles?

Q. Basic Research Focus

- In vitro : Perform MTT assays on HepG2 cells (72-hour exposure) with EC₅₀ calculations .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ weights and histopathology .

Key Metrics : Report LD₅₀ values and NOAEL (no-observed-adverse-effect-level) doses for regulatory compliance .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1ATP), prioritizing residues with hydrogen-bonding potential (e.g., imidazolidinone carbonyl groups) .

- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify critical binding motifs .

Validation : Cross-reference predictions with SPR or ITC binding data .

What strategies mitigate solubility challenges during formulation studies?

Q. Advanced Research Focus

- Co-solvents : Test PEG-400/water mixtures (20–40% v/v) to enhance aqueous solubility (>1 mg/mL) .

- Salt formation : Screen hydrochloride or mesylate salts for improved crystallinity and bioavailability .

Analytical Tools : Use dynamic light scattering (DLS) to monitor particle size distribution in nanoformulations .

How should researchers address discrepancies between computational predictions and experimental binding data?

Q. Advanced Research Focus

- Force field calibration : Adjust AMBER parameters for imidazolidinone torsional angles to better match crystallographic data .

- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .

Case Study : Reconcile predicted ΔG values with ITC-measured binding energies for ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.